

A Comparative Spectroscopic Analysis of 4-Halo-3,5-Dimethylpyrazoles

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Compound of Interest

Compound Name: **4-Bromo-3,5-dimethylpyrazole**

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Spectroscopic Variations Across 4-Fluoro, 4-Chloro, 4-Bromo, and 4-Iodo-3,5-dimethylpyrazoles.

This guide provides a comparative analysis of the spectroscopic properties of 4-halo-3,5-dimethylpyrazoles, a class of compounds with significant potential in medicinal chemistry and materials science. Understanding the influence of halogen substitution on the spectral characteristics of the pyrazole core is crucial for the identification, characterization, and development of novel derivatives. This document summarizes key quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a logical workflow for spectroscopic comparison.

Data Presentation

The following tables summarize the available spectroscopic data for 4-halo-3,5-dimethylpyrazoles. It is important to note that a complete, directly comparable dataset for the parent 4-fluoro and 4-chloro-3,5-dimethylpyrazoles is not readily available in the literature. Therefore, data for closely related derivatives are presented where necessary, with the specific compound noted. Data for the parent 3,5-dimethylpyrazole is included as a baseline for comparison.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
3,5-Dimethylpyrazole	CDCl ₃	~2.25 (s, 6H, 2x CH ₃), ~5.80 (s, 1H, C4-H), ~12.29 (br s, 1H, N-H)[1]
4-Bromo-3,5-dimethylpyrazole	Not Specified	2.22 (s, 6H, 2x CH ₃)[2]
4-Iodo-3,5-dimethyl-1H-pyrazole	Not Specified	Data not available for the parent compound. For N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1H-pyrazole-3-carboxamide, the methyl protons appear at distinct chemical shifts.[3]
4-Chloro-3,5-dimethyl-1-(mesitylsulfonyl)-1H-pyrazole	Not Specified	Data for a derivative.[4]
4-Fluoro-3,5-dimethylpyrazole	Not Specified	Data not available.

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
3,5-Dimethylpyrazole	Not Specified	~144.0 (C3/C5), ~104.1 (C4), ~11.6 (CH ₃)[5][6]
4-Bromo-3,5-dimethyl-1-[(3-methylphenoxy)acetyl]-1H-pyrazole	Not Specified	Data for a derivative.[3]
4-Iodo-3,5-dimethylpyrazole	Not Specified	Data for a derivative.[7]
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone	Not Specified	Data for a derivative.[8]
4-Fluoro-3,5-dimethylpyrazole	Not Specified	Data not available.

Table 3: Infrared (IR) Spectroscopy Data

Compound	Technique	Key Absorption Bands (cm ⁻¹)
3,5-Dimethylpyrazole	KBr Disc	N-H stretch: ~3200-2500 (broad, H-bonding), C-H stretch (methyl): ~2920, C=N/C=C ring stretch: ~1550[9]
4-Bromo-3,5-dimethylpyrazole	KBr Wafer	N-H stretch, C-H stretch, C=N/C=C ring vibrations.[2]
4-Iodo-3,5-dimethylpyrazole	KBr	Similar to other pyrazoles with characteristic ring vibrations. [10]
4-Chloro-3,5-dimethyl-1-propynoylpyrazole	Not Specified	Data for a derivative.
4-Fluoro-3,5-dimethylpyrazole	Not Specified	Data not available.

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key m/z values (relative intensity)
3,5-Dimethylpyrazole	Electron Ionization	96 (M^+ , 100%), 95 (77%), 81 (18%), 68 (6%), 54 (21%)[1]
4-Bromo-3,5-dimethylpyrazole	GC-MS	176/174 (M^+ , isotopic pattern for Br), 102, 340651[2]
4-Iodo-3,5-dimethyl-1H-pyrazole	Not Specified	Data not available for the parent compound. For derivatives, fragmentation patterns will be influenced by the substituent.[11]
4-Chloro-3,5-dimethyl-1-propynoylpyrazole	GC-MS	Data for a derivative.
4-Fluoro-3,5-dimethylpyrazole	Not Specified	Data not available.

Experimental Protocols

The data presented in this guide are compiled from various literature sources. The following are generalized experimental protocols typical for the spectroscopic analysis of pyrazole derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- 1H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR: Spectra are recorded with proton decoupling. Chemical shifts are reported in ppm relative to the solvent signal, which is referenced to TMS.

2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- Sample Preparation: Solid samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Spectra are usually recorded in the range of 4000-400 cm^{-1} .

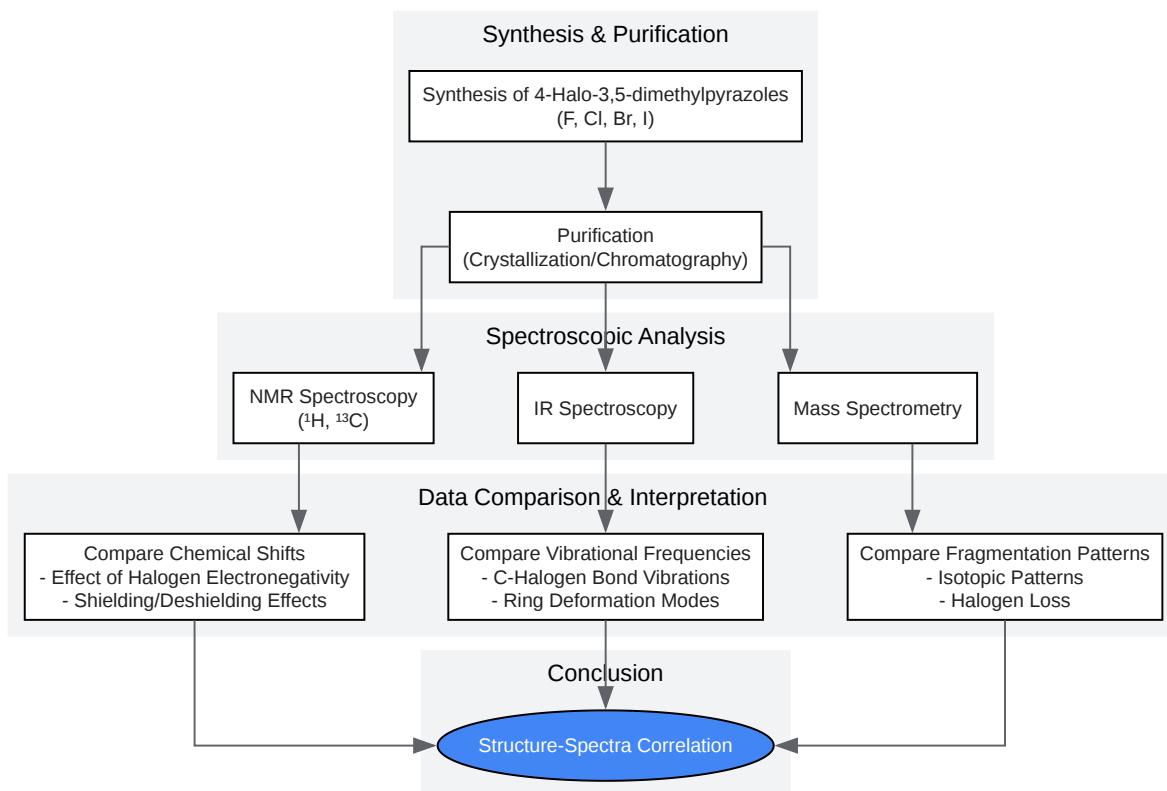
3. Mass Spectrometry (MS)

- Instrumentation: Mass spectra can be obtained using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source or Electrospray Ionization (ESI) for less volatile compounds.
- Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC. For direct infusion ESI, the sample is dissolved in a suitable solvent and introduced directly into the mass spectrometer.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are analyzed. For halogenated compounds, the characteristic isotopic patterns are key for identification.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the 4-halo-3,5-dimethylpyrazoles.

Workflow for Spectroscopic Comparison of 4-Halo-3,5-Dimethylpyrazoles

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Spectroscopic comparison workflow.

Conclusion

The spectroscopic analysis of 4-halo-3,5-dimethylpyrazoles reveals distinct trends that correlate with the nature of the halogen substituent. While a complete dataset for all parent compounds is not available, the existing data for the bromo and iodo derivatives, along with data from closely related chloro- and fluoro-analogs, allows for an initial comparative assessment. The electronegativity and size of the halogen atom are expected to influence the electron density of the pyrazole ring, leading to predictable shifts in NMR spectra and changes

in vibrational frequencies in IR spectra. Mass spectrometry provides clear evidence of halogenation through characteristic isotopic patterns. Further research to obtain a complete set of spectroscopic data for the parent 4-fluoro and 4-chloro-3,5-dimethylpyrazoles would be highly valuable for a more comprehensive comparison.

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